(2-Iodo-benzylamino)-acetic acid
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Overview
Description
(2-Iodo-benzylamino)-acetic acid: is an organic compound characterized by the presence of an iodine atom attached to a benzyl group, which is further connected to an amino-acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Iodo-benzylamino)-acetic acid typically involves the following steps:
Acetic Acid Introduction:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (2-Iodo-benzylamino)-acetic acid can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The iodine atom in the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzylamino-acetic acid derivatives.
Scientific Research Applications
Chemistry
(2-Iodo-benzylamino)-acetic acid is used as a building block in organic synthesis, enabling the creation of more complex molecules through various chemical reactions.
Biology
In biological research, this compound can be used as a probe to study the effects of iodine-containing compounds on biological systems.
Medicine
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (2-Iodo-benzylamino)-acetic acid exerts its effects depends on its interaction with molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to specific proteins or enzymes. The amino-acetic acid moiety can interact with active sites of enzymes, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- (2-Bromo-benzylamino)-acetic acid
- (2-Chloro-benzylamino)-acetic acid
- (2-Fluoro-benzylamino)-acetic acid
Uniqueness
The presence of the iodine atom in (2-Iodo-benzylamino)-acetic acid imparts unique chemical properties, such as increased molecular weight and potential for halogen bonding, which can influence its reactivity and interactions with biological targets. Compared to its bromo, chloro, and fluoro counterparts, the iodine-containing compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific applications in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
2-[(2-iodophenyl)methylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO2/c10-8-4-2-1-3-7(8)5-11-6-9(12)13/h1-4,11H,5-6H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBUCGDHIASPOAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCC(=O)O)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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